4-[6-(4-Methoxy-phenyl)-pyridin-3-yl]-pyrimidin-2-ylamine - 2088941-85-7

4-[6-(4-Methoxy-phenyl)-pyridin-3-yl]-pyrimidin-2-ylamine

Catalog Number: EVT-1702274
CAS Number: 2088941-85-7
Molecular Formula: C16H14N4O
Molecular Weight: 278.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Molecular Structure Analysis

While a dedicated molecular structure analysis of 4-[6-(4-Methoxy-phenyl)-pyridin-3-yl]-pyrimidin-2-ylamine is not provided in the papers, structural insights can be inferred from related compounds. [, , , , ] These molecules commonly exhibit planar aromatic systems, often adopting extended conformations. [, , , ] The presence of nitrogen atoms within the aromatic rings allows for potential hydrogen bonding interactions, influencing their crystal packing and intermolecular interactions. [, , , , ]

Applications

4-[6-(4-Methoxy-phenyl)-pyridin-3-yl]-pyrimidin-2-ylamine finds application as a crucial building block in the synthesis of various pharmaceutical compounds. [, , , ] These compounds are primarily investigated for their potential in treating diseases like leukemia and other cancers, highlighting the compound's role in developing novel therapeutic agents. [, , , ]

1. Imatinib Compound Description: Imatinib is a tyrosine kinase inhibitor primarily used in the treatment of leukemia. It functions by specifically inhibiting the activity of tyrosine kinases. While various salt forms of Imatinib are commonly used, the crystal structure of the freebase form has also been determined [].

Relevance: Imatinib shares a core structure with 4-[6-(4-Methoxy-phenyl)-pyridin-3-yl]-pyrimidin-2-ylamine. Both compounds feature a central pyrimidine ring substituted at the 2-position with an aniline group and at the 4-position with a substituted phenyl ring. This structural similarity is highlighted in research exploring the use of N-[4-methyl-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)phenyl]benzamide derivatives, structurally related to Imatinib, as intermediates in the synthesis of Imatinib itself []. These derivatives highlight the shared structural features between Imatinib and the target compound.

2. N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamideCompound Description: This compound represents a specific derivative of Imatinib and is also a potent tyrosine kinase inhibitor. It is investigated for its potential in treating various conditions, including leukemia and diseases mediated by angiotensin II [, ].

3. 3-Chloro-N-(2-((2-dimethylamino) ethyl)(methyl)amino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl) pyrimidin-2-yl)amino)phenyl)propanamideCompound Description: This compound is identified as a potential genotoxic impurity in Osimertinib Mesylate, an anti-neoplastic agent [].

4. 4-Methyl-N-[3-(4-methyl-imidazol-1-yl)-5-trifluoromethyl-phenyl]-3-(4-pyridin-3-yl-pyrimidin-2-yl-amino)-benzamideCompound Description: This compound and its various crystalline salt forms are the subject of investigation for their preparation and potential pharmaceutical applications [, , , , ].

Relevance: This compound exhibits a striking structural resemblance to 4-[6-(4-Methoxy-phenyl)-pyridin-3-yl]-pyrimidin-2-ylamine. Both share a pyrimidine core substituted with a 3-pyridyl group at the 4-position and an aniline moiety at the 2-position. The primary difference lies in the substituents on the aniline ring. While the target compound has a simple 4-methoxyphenyl group, this compound features a more complex 3-(4-methyl-imidazol-1-yl)-5-trifluoromethyl-phenyl substituent [].

5. (E)-3-[2-bromo-5-(3-substituted propoxy)]phenyl-N-{4-methyl-3-[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl acrylamideCompound Description: This series of compounds demonstrates potent anti-cancer activity. The variable R group represents different substituents like piperazinyl or piperidinyl groups [].

Relevance: These compounds share a significant structural similarity with 4-[6-(4-Methoxy-phenyl)-pyridin-3-yl]-pyrimidin-2-ylamine. Both feature a core structure consisting of a pyrimidine ring with a 2-amino-pyridine substituent and an aniline group. The variations are primarily in the substituents on the aniline, with these compounds containing a (E)-3-[2-bromo-5-(3-substituted propoxy)]phenyl acrylamide group compared to the 4-methoxyphenyl substituent in the target compound []. Despite the differences in specific substituents, the consistent pyrimidine-aniline-pyridine scaffold underscores a strong structural relationship.

6. N-[4-[6-tert-butyl-5-methoxy-8-(6-methoxy-2-oxo-1H-pyridin-3-yl)-3-quinolyl]phenyl]methanesulfonamide (RG7109)Compound Description: RG7109 is a potent inhibitor of the hepatitis C virus NS5B polymerase. It was developed as part of research efforts to improve upon the existing stilbene series of HCV inhibitors [].

Relevance: RG7109 and 4-[6-(4-Methoxy-phenyl)-pyridin-3-yl]-pyrimidin-2-ylamine are grouped within the same chemical class due to the presence of a 6-methoxy-2(1H)-pyridone moiety in RG7109. This structural motif was identified as a key contributor to the potency observed in this series of HCV inhibitors []. Although the overall structures of RG7109 and the target compound differ significantly, the presence of the 6-methoxy-2(1H)-pyridone group suggests a shared chemical space and potential for similar biological activity.

Properties

CAS Number

2088941-85-7

Product Name

4-[6-(4-Methoxy-phenyl)-pyridin-3-yl]-pyrimidin-2-ylamine

IUPAC Name

4-[6-(4-methoxyphenyl)pyridin-3-yl]pyrimidin-2-amine

Molecular Formula

C16H14N4O

Molecular Weight

278.31 g/mol

InChI

InChI=1S/C16H14N4O/c1-21-13-5-2-11(3-6-13)14-7-4-12(10-19-14)15-8-9-18-16(17)20-15/h2-10H,1H3,(H2,17,18,20)

InChI Key

UQSYKKKZHIQRFN-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=NC=C(C=C2)C3=NC(=NC=C3)N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC=C(C=C2)C3=NC(=NC=C3)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.